molecular formula C17H38ClNO2 B8643160 Propylene glycol lauryldimonium chloride CAS No. 103947-09-7

Propylene glycol lauryldimonium chloride

Cat. No. B8643160
M. Wt: 323.9 g/mol
InChI Key: AMNOZRPMLUGELC-UHFFFAOYSA-M
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Patent
US09328279B2

Procedure details

In a 2 L reactor system 638.06 g of dimethyldodecyl amine (97.6%, 2.92 moles) is added to 603.91 g distilled water. The solution is heated to 30° C. and 21.21 g sodium hydroxide (50%) is added. Over 30 minutes 353.49 g 3-chloro-1,2-dihydroxypropane (99.3%, 3.18 moles) is added while the reaction solution is being mixed with a mechanical stirrer. The reaction solution is mixed at 30° C. for 90 minutes and then the temperature is gradually increased to 40° C. over 45 minutes. The temperature is then increased over the next hour to 55° C. The solution turned from a semi-opaque white to clear. The solution is held at 55° C. for two hours; after one hour the solution is getting more viscous so 135.48 g distilled water is added. The solution is allowed to cool to room temperature and stirred overnight. The solution had become too viscous for the stirrer to operate so 150.59 g distilled water is added and the temperature is increased to 45° C. The solution is allowed to cool to room temperature and 46.59 g trimethylamine (43.6%) is added and mixed for two hours. The solution is allowed to stand without mixing or heating for 60 hours. The solution is then heated to 40° C. and the pH is adjusted to 10 and purged with nitrogen until the residual trimethylamine hydrochloride is less than 20 ppm. The pH is then decreased to 6.5 with concentrated hydrochloric acid. The isolated product has the following structure:
Quantity
638.06 g
Type
reactant
Reaction Step One
Quantity
353.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[Cl:16][CH2:17][CH:18]([OH:21])[CH2:19][OH:20]>>[Cl-:16].[OH:21][CH:18]([CH2:19][OH:20])[CH2:17][N+:2]([CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])([CH3:1])[CH3:15] |f:2.3|

Inputs

Step One
Name
Quantity
638.06 g
Type
reactant
Smiles
CN(CCCCCCCCCCCC)C
Step Two
Name
Quantity
353.49 g
Type
reactant
Smiles
ClCC(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
21.21 g sodium hydroxide (50%) is added
ADDITION
Type
ADDITION
Details
is being mixed with a mechanical stirrer
ADDITION
Type
ADDITION
Details
The reaction solution is mixed at 30° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is gradually increased to 40° C. over 45 minutes
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is then increased over the next hour to 55° C
WAIT
Type
WAIT
Details
after one hour the solution is getting more viscous so 135.48 g
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
DISTILLATION
Type
DISTILLATION
Details
distilled water
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is increased to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
ADDITION
Type
ADDITION
Details
46.59 g trimethylamine (43.6%) is added
ADDITION
Type
ADDITION
Details
mixed for two hours
Duration
2 h
ADDITION
Type
ADDITION
Details
without mixing
TEMPERATURE
Type
TEMPERATURE
Details
heating for 60 hours
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then heated to 40° C.
CUSTOM
Type
CUSTOM
Details
purged with nitrogen until the residual trimethylamine hydrochloride

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[Cl-].OC(C[N+](C)(C)CCCCCCCCCCCC)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.